2-[3-(Fluoromethyl)piperidin-1-yl]-4,6-dimethylpyrimidine
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Overview
Description
2-[3-(Fluoromethyl)piperidin-1-yl]-4,6-dimethylpyrimidine is a synthetic organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Fluoromethyl)piperidin-1-yl]-4,6-dimethylpyrimidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-diketones.
Coupling of the Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine and pyrimidine rings through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Fluoromethyl)piperidin-1-yl]-4,6-dimethylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[3-(Fluoromethyl)piperidin-1-yl]-4,6-dimethylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Fluoromethyl)piperidin-1-yl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(Trifluoromethyl)piperidin-1-yl]-4,6-dimethylpyrimidine
- 2-[3-(Chloromethyl)piperidin-1-yl]-4,6-dimethylpyrimidine
- 2-[3-(Bromomethyl)piperidin-1-yl]-4,6-dimethylpyrimidine
Uniqueness
2-[3-(Fluoromethyl)piperidin-1-yl]-4,6-dimethylpyrimidine is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18FN3 |
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Molecular Weight |
223.29 g/mol |
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C12H18FN3/c1-9-6-10(2)15-12(14-9)16-5-3-4-11(7-13)8-16/h6,11H,3-5,7-8H2,1-2H3 |
InChI Key |
HASMFLAXUJDCOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)CF)C |
Origin of Product |
United States |
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